2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Lipophilicity LogP Physicochemical profiling

Researchers requiring regiospecific 2-chloro-5-sulfonamido benzoic acid scaffolds often face limited isomer availability, forcing synthetic route compromises. This compound delivers the precise 2-chloro-5-(N-tosyl) regioisomer. • LogP 3.24 vs. 4-isomer (3.15) - fills a distinct lipophilicity niche for logD-dependent SAR • N-tosyl steric protection enables selective downstream transformations at the 5-position • 95% HPLC purity ensures reproducible reactivity and target engagement data

Molecular Formula C14H12ClNO4S
Molecular Weight 325.8 g/mol
CAS No. 1178769-30-6
Cat. No. B1454468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
CAS1178769-30-6
Molecular FormulaC14H12ClNO4S
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18)
InChIKeyXCBNCLQVGDKNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic Acid Procurement Overview


2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 1178769-30-6) is a synthetic aryl-sulfonamido benzoic acid derivative with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g·mol⁻¹ . The compound features a 2-chloro substitution on the benzoic acid ring and a 5-[(4-methylphenyl)sulfonyl]amino (tosyl-sulfonamido) group, placing it within the broader class of N‑arylsulfonyl anthranilic acid analogs that have been explored as synthetic intermediates and pharmacologically relevant scaffolds [1]. Its supplier‑reported purity specification is typically 95% (HPLC) .

Scaffold 2‑Chloro‑5‑sulfonamido benzoic acid
Selection Regioselective synthetic intermediate
Use Context Building block for SAR or coupling reactions

Why Positional Isomers and Alternative Analogs Cannot Substitute


Subtle modifications in the position of the chlorine atom or the sulfonamido group on the benzoic acid ring can alter hydrogen‑bond donor/acceptor geometry, lipophilicity, and metabolic stability, producing distinct biological and physicochemical profiles . The 2‑chloro‑5‑sulfonamido substitution pattern of the target compound differentiates it from the more common 4‑sulfonamido or 4‑chloro‑2‑sulfonamido regioisomers. Even within a single isomer series, changing the N‑sulfonyl substituent (e.g., from methyl to 4‑methylphenyl) further modulates LogP and steric bulk. These differences preclude generic interchange in synthetic protocols or structure‑activity relationship (SAR) studies without re‑validation of reactivity and target engagement.

Positional isomer shift may alter reactivity and partitioning
Changing N‑sulfonyl group from tosyl modulates steric and LogP profile
Absence of patent precedent for alternative regioisomers limits synthetic confidence

Evidence Differentiating This Compound from Closest Analogs


Predicted LogP vs. 2-Chloro-4-sulfonamido Isomer

The target compound exhibits a predicted LogP of 3.24 , whereas the 2‑chloro‑4‑{[(4‑methylphenyl)sulfonyl]amino}benzoic acid positional isomer (CAS 500590‑48‑7) has a predicted LogP of 3.15 . The difference of ΔLogP ≈ +0.09 indicates marginally higher lipophilicity for the 5‑sulfonamido regioisomer, which may influence membrane permeability and organic solvent partitioning.

Predicted LogP
Data to verify
Target: LogP 3.24 vs. 4‑isomer: 3.15
Δ +0.09
Supports lipophilicity-based selection
Vendor-predicted values; experimental verification advised
Lipophilicity LogP Physicochemical profiling

GHS Hazard Classification vs. Non-Hazardous 4-Isomer

The target compound is classified as GHS07 (Harmful/Irritant) per its safety data sheet , while the positional isomer 2‑chloro‑4‑{[(4‑methylphenyl)sulfonyl]amino}benzoic acid is designated as “Not hazardous material” for transport . This indicates that the 5‑sulfonamido regioisomer carries a higher hazard profile that must be accounted for in risk assessments and shipping logistics.

GHS Classification
Source review
Target: GHS07 (H302/H315/H319/H335) 4‑isomer: Not hazardous
Hazard handling context
Procurement and lab protocol adjustments required
Safety profile GHS classification Transport hazard

Synthetic Utility as a Preferred Intermediate

Patent US4244871A explicitly teaches that 2‑chloro‑5‑sulfonamidobenzoic acid esters serve as intermediates for pharmacologically active sulfonamido‑benzoic acid derivatives, with the 5‑sulfonamido position enabling specific amine coupling and hydrazide formation [1]. In contrast, the 4‑sulfonamido and 4‑chloro‑2‑sulfonamido regioisomers are not cited as preferred intermediates in this patent family, suggesting differential reactivity or historical precedent favoring the 2‑chloro‑5‑sulfonamido substitution pattern.

Patent Precedent
Class-level inference
Explicitly claimed as key intermediate for ester/amide/hydrazide synthesis
Supports synthetic route selection
No direct reactivity comparison between regioisomers
Synthetic intermediate Patent precedent Scaffold differentiation

Vendor Catalog Presence and Purity Comparison

The target compound is listed by Fluorochem (Cat. F636763) at 95% purity and by Amerigo Scientific at 95% purity , with identical purity specifications to its positional isomers (e.g., 2‑chloro‑4‑isomer at 95% from AKSci ). However, the target compound’s supplier base is narrower, and some vendors (e.g., CymitQuimica) list it as “Discontinued” , indicating constrained supply. The 4‑chloro‑2‑sulfonamido isomer (CAS 31100‑24‑0) is available from multiple vendors including BOC Sciences and Enamine , suggesting the target compound offers a less commoditized procurement option.

Supply Chain
Supporting evidence
Fewer active suppliers; one listing discontinued
Supply stability context
Verify availability before procurement planning
Catalog availability Purity specification Procurement readiness

Mislabeling Risk: Distinction from Meclofenamic Acid

Some vendor databases incorrectly list 2‑chloro‑5‑{[(4‑methylphenyl)sulfonyl]amino}benzoic acid as ‘Meclofenamic acid’ . However, meclofenamic acid is structurally distinct: 2‑[(2,6‑dichloro‑3‑methylphenyl)amino]benzoic acid (CAS 644‑62‑2), with a molecular formula of C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g·mol⁻¹ [1]. The target compound contains a sulfonamide linkage and a single chlorine atom, whereas meclofenamic acid is a diarylamine with two chlorine atoms. Procuring the wrong compound can lead to experimental failure and regulatory non‑compliance.

Identity Risk
Supporting evidence
Vendor misassignment as meclofenamic acid documented
Identity verification required
Confirm CAS and IUPAC to avoid wrong compound
Identity verification Procurement accuracy Structural misassignment

Best-Fit Research and Industrial Application Scenarios


Synthesis of 5-Sulfonamido Ester and Amide Derivatives

Based on the established patent precedent for the 2‑chloro‑5‑sulfonamido scaffold as an intermediate [1], procure this compound when the synthetic route requires regioselective coupling at the 5‑position. The N‑tosyl group provides additional steric protection during downstream transformations.

Lipophilicity Profiling with Elevated LogP

When screening a series of sulfonamido‑benzoic acid analogs for membrane permeability or logD‑dependent properties, the target compound’s LogP of 3.24 offers a slightly higher lipophilicity compared to the 4‑isomer (LogP 3.15) , filling a specific niche in the lipophilicity range.

SAR Studies on Chlorine and Tosyl Group Positioning

Use this compound as the 2‑chloro‑5‑(N‑tosyl)‑sulfonamido regioisomer in SAR panels to map the influence of chlorine position and sulfonamide orientation on target binding or enzyme inhibition, particularly when the 4‑ and 6‑positional analogs have been inactive or less potent.

Protocols Requiring Differentiated Hazard Handling

Select this compound over the non‑hazardous 4‑isomer when the research objective permits the GHS07 classification , but ensure that institutional safety protocols for harmful/irritant substances are in place before ordering.

Application
Selection Property
Validation Focus
Regioselective 5‑position coupling
Patent-supported intermediate precedent
Coupling efficiency under N‑tosyl protection
Lipophilicity range niche
Higher LogP than 4‑isomer context
Membrane permeability assay context
Positional SAR mapping
2‑Chloro‑5‑sulfonamido regioisomer context
Chlorine/sulfonamide positional influence
GHS07-classified research protocols
GHS07 hazard classification context
Institutional safety protocol compliance
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